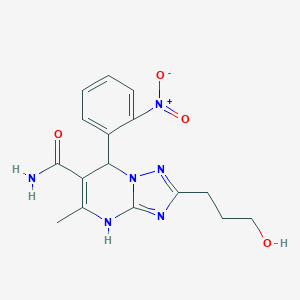
MFCD03545282
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD03545282 is a complex organic compound belonging to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydroxypropyl chain, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of MFCD03545282 typically involves multiple steps. One common synthetic route includes the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield. Industrial production methods may employ microwave-mediated, catalyst-free synthesis techniques to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxypropyl chain can undergo substitution reactions with halogenating agents to form halogenated derivatives. Common reagents used in these reactions include hydrogen gas, halogenating agents, and oxidizing agents.
Scientific Research Applications
MFCD03545282 has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of MFCD03545282 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with apoptotic pathways and inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
Similar compounds include:
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: This compound shares a similar triazolopyrimidine core but differs in its substituents.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have shown potent antitumor and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Known for their selective inhibition of adenosine receptors, these compounds exhibit different biological activities compared to MFCD03545282.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C16H18N6O4 |
|---|---|
Molecular Weight |
358.35 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)-5-methyl-7-(2-nitrophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H18N6O4/c1-9-13(15(17)24)14(10-5-2-3-6-11(10)22(25)26)21-16(18-9)19-12(20-21)7-4-8-23/h2-3,5-6,14,23H,4,7-8H2,1H3,(H2,17,24)(H,18,19,20) |
InChI Key |
QQWLEAMMMVCYAR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=N1)N=C(N2)CCCO)C3=CC=CC=C3[N+](=O)[O-])C(=O)N |
Isomeric SMILES |
CC1=C(C(N2C(=N1)N=C(N2)CCCO)C3=CC=CC=C3[N+](=O)[O-])C(=O)N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(E)-2-(2-nitrophenyl)ethenyl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B256427.png)
![5-(4-ethoxy-3-methoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B256428.png)
![8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B256429.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B256430.png)

![2-[(4-Bromophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B256438.png)
![1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256445.png)

![5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B256451.png)

![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256454.png)
![ethyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B256456.png)
![methyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B256457.png)
![N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B256461.png)
